molecular formula C24H16N2O6S2 B1208114 4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid

4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid

Cat. No. B1208114
M. Wt: 492.5 g/mol
InChI Key: HGFIOWHPOGLXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid is a member of the class of phenanthrolines that is 4,7-diphenyl-1,10-phenanthroline carrying two additional sulfo substituents at positions 4' and 4'' It has a role as an iron chelator. It is a member of phenanthrolines and an arenesulfonic acid. It derives from a hydride of a 4,7-diphenyl-1,10-phenanthroline.

Scientific Research Applications

Analytical Reagent in Precipitation Reactions

4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid shows significant potential as an analytical reagent. Studies have explored its capacity to form precipitates with various cations, highlighting its utility in determining the stoichiometry of compounds at optimum pH levels and describing the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Spectrophotometric Study of Metal Complexes

The disodium salt of this compound has been investigated for forming colored complexes with metallic ions. This spectrophotometric study revealed relationships between the ionic radius of the cation and the stoichiometries of the formed complexes, providing valuable insights for analytical chemistry applications (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Platinum(II) Phenanthroline Complexes in Cancer Research

In the field of cancer research, platinum(II) phenanthroline complexes, where 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt is used as a ligand, have been synthesized and tested for their cytotoxicity on HeLa tumor cells. These complexes have shown potential in being analogous to cisplatin, a widely used chemotherapy drug (De Pascali et al., 2006).

Photovoltaic Performance in Dye-Sensitized Solar Cells

This compound has been used in synthesizing new ruthenium complexes for dye-sensitized solar cells (DSSCs). Its inclusion in the complexes has shown to enhance photovoltaic performance, demonstrating its relevance in renewable energy research (Ocakoglu et al., 2012).

Thermal Lensing Spectrophotometric Analysis

The application of thermal lensing spectrophotometry using 4,7-diphenyl-1,10-phenanthroline disulfonic acid in aqueous solutions and chloroform by ion-pair extraction has been explored. This has implications in enhancing the detection sensitivity of iron(II) complexes (Miyaishi, Imasaka, & Ishibashi, 1981).

Nuclear Waste Management

Research into the separation of actinides from lanthanides in nuclear waste management has utilized this compound. The presence of sulfonate groups in the ligand has been instrumental in understanding selective binding in the separation process (Thomas, Ebenezer, & Solomon, 2021).

properties

Product Name

4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid

Molecular Formula

C24H16N2O6S2

Molecular Weight

492.5 g/mol

IUPAC Name

4-[7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid

InChI

InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32)

InChI Key

HGFIOWHPOGLXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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